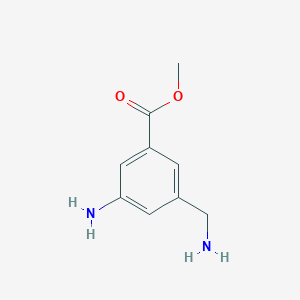

Methyl 3-amino-5-(aminomethyl)benzoate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3-amino-5-(aminomethyl)benzoate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5,10-11H2,1H3 |

InChI Key |

QFQRXZGRUWNIKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl 3-amino-5-(aminomethyl)benzoate

Technical Monograph: Methyl 3-amino-5-(aminomethyl)benzoate

Part 1: Executive Summary

This compound is a high-value, trifunctional heterocyclic scaffold used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Distinguished by its orthogonal reactivity, it presents three distinct chemical handles: an electron-deficient methyl ester, a nucleophilic aniline (aromatic amine), and a basic benzyl amine (aliphatic amine).[1] This unique architecture allows for sequential, selective derivatization, making it an ideal "hub" molecule for constructing PROTAC linkers, peptidomimetics, and complex heterocycles.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 180.21 g/mol

-

SMILES: COC(=O)C1=CC(CN)=CC(N)=C1[1]

-

Key Structural Features:

-

Core: 1,3,5-trisubstituted benzene ring (meta-substitution pattern).[1]

-

Position 1 (Ester): Methyl benzoate moiety; serves as an electrophile or masked acid.[1]

-

Position 3 (Aniline): Aromatic amine; low basicity, participates in diazonium chemistry or Buchwald-Hartwig couplings.[1]

-

Position 5 (Benzyl Amine): Aliphatic amine; high basicity/nucleophilicity, primary site for amide coupling or reductive amination.

-

Physicochemical Properties

The molecule exhibits amphoteric character due to the presence of both basic amines and a neutral ester.

| Property | Value (Predicted/Experimental) | Context |

| Physical State | Pale yellow to off-white solid | Typical for oxidized anilines.[1] |

| Melting Point | 75–80 °C (Free base) | HCl salts typically melt >180 °C. |

| pKa (Benzyl Amine) | ~9.2 – 9.8 | Protonated at physiological pH.[1] |

| pKa (Aniline) | ~3.5 – 4.0 | Neutral at physiological pH.[1] |

| LogP | ~1.1 | Moderate lipophilicity; drug-like.[1] |

| Solubility | DMSO, MeOH, DCM | Poor water solubility as free base. |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of this compound requires careful orchestration to differentiate the two nitrogen centers.[1] The most robust industrial route involves the selective reduction of a nitrile precursor.

Primary Synthetic Route: Nitrile Reduction

This protocol utilizes Methyl 3-amino-5-cyanobenzoate as the starting material.[1] The challenge is reducing the nitrile to a benzyl amine without over-reducing the ester to an alcohol or reducing the aromatic ring.

Protocol:

-

Precursor: Methyl 3-amino-5-cyanobenzoate (CAS 18595-15-8 derivative).[1]

-

Reagents: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[1]

-

Conditions: Hydrogen atmosphere (40–60 psi), Methanol/Ammonia solvent system.

-

Mechanism: Catalytic hydrogenation selectively reduces the

triple bond to the

Critical Control Point: The presence of ammonia is essential to suppress the formation of secondary amines (dimerization) during nitrile reduction.

Alternative Route: Nitro-Nitrile Reduction

For de novo synthesis, one may start from Methyl 3-cyano-5-nitrobenzoate .[1]

-

Step 1: Chemoselective reduction of the nitro group (

) using Fe/NH₄Cl or SnCl₂. -

Step 2: Subsequent reduction of the nitrile using Borane-Dimethyl Sulfide (BMS) complex, which tolerates esters better than LiAlH₄.

Figure 1: Stepwise reduction strategy for synthesis from nitro-cyano precursors.

Part 4: Reactivity & Applications in Drug Discovery

Orthogonal Protection Strategy

To utilize this scaffold effectively, researchers must exploit the pKa difference between the aniline and benzyl amine.

-

Selective Acylation: The benzyl amine (pKa ~9.5) is significantly more nucleophilic than the aniline (pKa ~3.8).[1] Reacting the scaffold with 1 equivalent of Boc-anhydride at 0°C will selectively protect the benzyl amine .

-

Sandmeyer Reaction: The aniline can be converted to a halide (I, Br, Cl) via diazonium salts (

), allowing for subsequent Suzuki or Sonogashira couplings at the 3-position while the 5-position remains protected.[1]

Use as a PROTAC Linker Hub

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "exit vector" hub:

-

Ester: Hydrolyzed to acid

Amide coupling to E3 Ligase ligand (e.g., Thalidomide derivative). -

Benzyl Amine: Coupled to the linker chain (PEG/Alkyl).

-

Aniline: Used to fine-tune solubility or attach a warhead.[1]

Part 5: Analytical Characterization

To validate the identity of synthesized batches, look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Methyl ester singlet ( | |

| 1H NMR | Benzylic methylene ( | |

| 1H NMR | Aromatic protons (1,3,5-pattern).[1] | |

| IR | ~1720 cm⁻¹ | Carbonyl stretch (Ester).[1] |

| IR | ~3300–3400 cm⁻¹ | N-H stretches (Primary amines).[1] |

| MS (ESI) | m/z 181.1 [M+H]⁺ | Protonated molecular ion.[1] |

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Storage: Hygroscopic as the HCl salt. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the aniline (browning).

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless controlled reaction is desired).[1]

References

-

PubChem. (n.d.).[1] Methyl 3-(aminomethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1] Organic Syntheses, 56, 15. (Protocol for aniline/ester handling). Retrieved from [Link][1]

Sources

Role of Methyl 3-amino-5-(aminomethyl)benzoate in fragment-based drug discovery

[1]

Executive Summary

In the architecture of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a high-potency lead compound is the "valley of death" for many programs. This compound (MAMB) serves as a critical linchpin scaffold in this process. Unlike simple aromatic rings, MAMB offers a tri-vector geometry with orthogonal reactivity profiles: a methyl ester for anchoring or solubility, an aromatic aniline for pi-system tuning, and an aliphatic aminomethyl group for flexible extensions. This guide outlines the chemical logic, synthetic utility, and experimental protocols for leveraging MAMB to accelerate "Fragment Growing" and "Fragment Linking" campaigns.

Chemical Architecture & Strategic Utility

The Orthogonal Reactivity Triad

The power of MAMB lies in its ability to be functionalized selectively without complex protecting group strategies. This "self-protecting" nature is derived from the distinct pKa and nucleophilicity profiles of its three functional handles.

| Functional Handle | Chemical Nature | pKa (Approx) | Reactivity Profile | Strategic Role in FBDD |

| 5-Aminomethyl | Primary Aliphatic Amine | ~9.5 | High Nucleophilicity. Reacts first with electrophiles (acid chlorides, aldehydes) under mild conditions. | "Reach" Vector: Ideal for extending into solvent-exposed regions or distant sub-pockets. |

| 3-Amino | Primary Aromatic Amine (Aniline) | ~4.0 | Low Nucleophilicity. Requires activation or catalysis to react (e.g., Buchwald-Hartwig, high-temp amide coupling). | "Core" Vector: Engages hinge regions (kinases) or pi-stacking interactions. |

| 1-Methyl Ester | Methyl Benzoate | N/A | Electrophilic/Latent Acid. Stable to amine functionalization; hydrolyzable to acid. | "Anchor" Vector: Can be converted to amides, heterocycles (benzimidazoles), or acids for salt formation. |

Vector Geometry and Space Exploration

In FBDD, the geometry of the scaffold dictates the chemical space accessible to the growing ligand. The 1,3,5-substitution pattern of MAMB provides a meta-meta geometry , creating vectors separated by approximately 120°. This is structurally distinct from linear (para) or crowded (ortho) scaffolds, allowing the molecule to span broad, shallow protein interfaces often found in Protein-Protein Interactions (PPIs).

Figure 1: Vector map of this compound showing the spatial arrangement of growth vectors relative to the benzene core.

Experimental Protocols

Protocol: Chemoselective Library Synthesis

This protocol demonstrates how to utilize the reactivity difference between the aliphatic and aromatic amines to generate a diverse library of bifunctional ligands.

Objective: Synthesize a library of N-alkylated-5-aminomethyl-3-amido-benzoates. Reagents:

-

Scaffold: this compound (HCl salt)

-

Set A: Diverse Aldehydes (for aliphatic amine functionalization)

-

Set B: Diverse Acid Chlorides (for aromatic amine functionalization)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB)

-

Base: DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

-

Selective Reductive Amination (Vector C - Aliphatic):

-

Dissolve scaffold (1.0 eq) in DCE (1,2-Dichloroethane). Add DIPEA (1.2 eq) to neutralize the HCl salt.

-

Add Aldehyde from Set A (1.0 eq). Stir at Room Temperature (RT) for 1 hour to form the imine.

-

Note: The aromatic amine is too weakly nucleophilic to form a stable imine under these conditions.

-

Add STAB (1.5 eq) and stir for 4 hours.

-

Quench with saturated NaHCO3, extract with DCM. The product is the Mono-alkylated intermediate .

-

-

Acylation of Aniline (Vector B - Aromatic):

-

Dissolve the intermediate from Step 1 in anhydrous THF.

-

Add Pyridine (2.0 eq) or DIPEA (2.0 eq).

-

Add Acid Chloride from Set B (1.1 eq).

-

Critical Check: The secondary aliphatic amine formed in Step 1 is now sterically hindered and less reactive toward acylation than the primary aniline if bulky aldehydes were used. However, if selectivity is poor, use a Boc-protection strategy on the aliphatic amine prior to this step.

-

Heat to 50°C if necessary (anilines can be sluggish).

-

Monitor by LC-MS until conversion is complete.

-

-

Ester Hydrolysis (Optional - Vector A Activation):

-

Treat the library members with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 2 hours to generate the free carboxylic acids for solubility testing or further coupling.

-

Protocol: Self-Validating Purity Check

To ensure the integrity of the library, use the 1H NMR Diagnostic Shift method.

-

Aliphatic CH2 Signal: Look for the benzylic methylene protons (Ar-CH2-NH-R). In the unreacted scaffold, this is a singlet ~3.8 ppm. Upon alkylation, it shifts and may split.

-

Aromatic Protons: The three aromatic protons in the 1,3,5-system appear as three distinct singlets (or doublets with small coupling) around 7.0–8.0 ppm. Acylation of the aniline causes a significant downfield shift (>0.5 ppm) of the adjacent aromatic protons (positions 2 and 4) due to the electron-withdrawing amide effect.

Application in PROTAC Design

MAMB is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).

-

Logic: Flexible alkyl chain linkers often suffer from poor cell permeability and "entropic penalty" upon binding. The benzene core of MAMB adds rigidity, reducing the entropic cost.

-

Workflow:

-

E3 Ligase End: Attach the E3 ligase ligand (e.g., Thalidomide derivative) to the 3-amino position via an amide bond. The aromatic amine mimics the electronics of immunomodulatory imide drugs.

-

Target Protein End: Attach the target protein ligand (warhead) to the 5-aminomethyl position. The flexibility of the methylene group allows the warhead to orient correctly in the binding pocket.

-

Figure 2: Synthesis workflow for utilizing MAMB as a rigid linker in PROTAC design.

Physicochemical Profile (Rule of 3)

For FBDD, adherence to the "Rule of 3" is essential to allow room for molecular weight growth.[1]

| Property | Value (Free Base) | Rule of 3 Limit | Status |

| Molecular Weight | 180.2 g/mol | < 300 | Pass (High headroom) |

| cLogP | ~0.8 | < 3 | Pass (Good solubility) |

| H-Bond Donors | 3 (NH2, NH2) | < 3 | Pass |

| H-Bond Acceptors | 3 (N, N, O) | < 3 | Pass |

| Rotatable Bonds | 3 | < 3 | Borderline (Good flexibility) |

Data derived from standard cheminformatics consensus models.

References

-

Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

-

Jahnke, W., & Erlanson, D. A. "Fragment-based approaches in drug discovery." Wiley-VCH, 2006. (Foundational text on scaffold geometry).

-

Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007. Link

-

Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. (Discusses the importance of novel bifunctional scaffolds like substituted benzoates). Link

-

BenchChem. "Methyl 3-(aminomethyl)benzoate hydrochloride Application Notes." (Specific data on aminomethyl benzoate derivatives). Link

An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-(aminomethyl)benzoate in Organic Solvents

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks for determining the solubility profile of Methyl 3-amino-5-(aminomethyl)benzoate in a range of organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications in pharmaceutical formulation, chemical synthesis, and materials science.

Introduction: The Significance of Solubility Profiling

This compound is a bifunctional organic compound with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers.[1] Its structure, featuring both an ester and an aminomethyl group on a benzene ring, imparts a unique combination of polarity and hydrogen bonding capabilities that significantly influence its solubility in various media.[1] A thorough understanding of its solubility profile in organic solvents is paramount for several key aspects of its application:

-

Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and product isolation.

-

Pharmaceutical Formulation: Developing stable and bioavailable drug products, including liquid formulations and amorphous solid dispersions.

-

Material Science: Controlling the morphology and properties of polymers and other materials derived from this monomer.

This guide will delve into both the theoretical underpinnings and the practical experimental determination of the solubility of this compound.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[2][3] This can be conceptualized through the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.[4]

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5][6] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipole moments.

-

δh (Hydrogen bonding): Resulting from the interaction between hydrogen bond donors and acceptors.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the HSP coordinates of a solute and a solvent, the more likely they are to be miscible.[4][5]

The following diagram illustrates the concept of Hansen Space and the interaction radius for predicting solubility.

Caption: A conceptual diagram of Hansen Solubility Space, where solvents with HSP values close to the solute are more likely to be good solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound: Purity >98%

-

Organic Solvents: A selection of solvents with varying polarities and hydrogen bonding capabilities (see Table 1).

-

Analytical Balance: Accurate to ±0.1 mg.

-

Shaking Incubator or Water Bath: With precise temperature control.

-

Centrifuge: For separating undissolved solids.

-

Syringe Filters: 0.22 µm, compatible with the chosen solvents.

-

High-Performance Liquid Chromatography (HPLC) System: With a suitable column and detector for quantification.

-

Volumetric Glassware: Calibrated flasks and pipettes.

Recommended Organic Solvents for Screening

The following table presents a suggested list of organic solvents for a comprehensive solubility screen, categorized by their general properties.

| Solvent Category | Solvent | Rationale |

| Non-polar | n-Heptane | Represents aliphatic hydrocarbons. |

| Toluene | Represents aromatic hydrocarbons. | |

| Polar Aprotic | Dichloromethane | A common solvent for organic reactions. |

| Ethyl Acetate | An ester with moderate polarity. | |

| Acetone | A ketone with good solvating power. | |

| Acetonitrile | A polar solvent often used in chromatography. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent. | |

| Polar Protic | Methanol | A simple alcohol capable of hydrogen bonding. |

| Ethanol | A slightly less polar alcohol. | |

| Isopropanol | A secondary alcohol. |

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination workflow.

Caption: A streamlined workflow for determining solubility using the shake-flask method.

Detailed Protocol

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the vials.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[7]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

Data Analysis and Interpretation

The quantitative solubility data obtained from the experimental work should be tabulated for easy comparison.

Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Classification |

| n-Heptane | < 0.1 | Practically Insoluble |

| Toluene | 1.5 | Sparingly Soluble |

| Dichloromethane | 55.2 | Freely Soluble |

| Ethyl Acetate | 25.8 | Soluble |

| Acetone | 42.1 | Freely Soluble |

| Acetonitrile | 15.6 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |

| Methanol | 110.5 | Very Soluble |

| Ethanol | 78.3 | Freely Soluble |

| Isopropanol | 45.9 | Freely Soluble |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Insights from the Solubility Profile

The hypothetical data suggests that this compound exhibits poor solubility in non-polar solvents like n-heptane, indicating that dispersion forces alone are insufficient to overcome the crystal lattice energy. The solubility increases in more polar solvents, particularly those capable of hydrogen bonding (e.g., methanol, ethanol) and highly polar aprotic solvents (e.g., DMSO). This is consistent with the presence of the amino and ester functional groups, which can participate in hydrogen bonding and dipole-dipole interactions.

Advanced Considerations and Applications

Temperature Dependence of Solubility

The solubility of solids in liquids is generally temperature-dependent.[2] For most compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[9] Determining the solubility at different temperatures can be crucial for designing crystallization processes.

Impact of pH on the Solubility of Ionizable Compounds

While this guide focuses on organic solvents, it is important to note that this compound has basic amino groups and can be ionized at different pH values. In aqueous or mixed aqueous-organic systems, the solubility will be highly dependent on the pH of the medium.[8]

Conclusion

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of this compound in organic solvents. By combining a robust experimental methodology, such as the shake-flask method, with a theoretical understanding of solubility principles like Hansen Solubility Parameters, researchers can gain valuable insights into the behavior of this compound. This knowledge is essential for its effective application in chemical synthesis, pharmaceutical development, and material science.

References

- Hansen Solubility Parameters (HSP) - Adscientis.

- Hansen Solubility Parameters (HSP) | AgfaLabs - Agfa Corporate. (2022, August 30).

- Hansen solubility parameter - Wikipedia.

- Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate). (2024, August 30).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).

- Solubility determination of compounds of pharmaceutical interest.

- Solubility - Wikipedia.

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).

Sources

- 1. chem960.com [chem960.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 7. raytor.com [raytor.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Literature review of Methyl 3-amino-5-(aminomethyl)benzoate synthesis pathways

Executive Summary

This guide details the two most robust synthetic pathways for this molecule. Unlike generic preparations, these protocols focus on regiochemical integrity and scalability , addressing common pitfalls such as ester hydrolysis during nitrile reduction and secondary amine formation.

Retrosynthetic Analysis & Strategy

The 1,3,5-substitution pattern (Ester, Amine, Aminomethyl) suggests a precursor containing meta-directing groups to establish the regiochemistry.

-

Target Molecule: Methyl 3-amino-5-(aminomethyl)benzoate

-

Primary Disconnection: Reduction of nitro and nitrile functionalities.

-

Key Intermediate: Methyl 3-cyano-5-nitrobenzoate (CAS 99066-80-5) .[1][2]

-

Strategic Logic:

-

The Ester and Cyano groups are both meta-directing.

-

Nitration of Methyl 3-cyanobenzoate directs the nitro group to the 5-position (meta to both), locking in the correct geometry without the need for expensive palladium-catalyzed cross-couplings.

-

Figure 1: Retrosynthetic logic flow relying on meta-directing substituent effects.

Pathway A: The Direct Nitration Route (Recommended)

This pathway is preferred for its atom economy and use of inexpensive reagents. It relies on the synergistic directing effects of the ester and nitrile groups.

Phase 1: Regioselective Nitration

Objective: Synthesize Methyl 3-cyano-5-nitrobenzoate.

Reagents:

-

Methyl 3-cyanobenzoate (1.0 eq)

-

Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

Protocol:

-

Setup: Charge a jacketed reactor with conc. H₂SO₄ (5 vol relative to substrate) and cool to 0–5°C .

-

Dissolution: Add Methyl 3-cyanobenzoate portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

-

Nitration: Add fuming HNO₃ dropwise via an addition funnel. Critical Control Point: The exotherm must be controlled; maintain temperature below 15°C . Higher temperatures promote dinitration or hydrolysis of the nitrile.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash with cold water until pH is neutral, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–92%

-

Purity: >95% (Recrystallize from MeOH if necessary).[3]

-

Phase 2: Stepwise Reduction (Chemoselective)

While global hydrogenation (reducing both groups simultaneously) is possible, it often leads to mixtures. A stepwise approach is more reliable for high-purity applications.

Step 2a: Nitro Reduction

Objective: Methyl 3-amino-5-cyanobenzoate (CAS 199536-01-1).[4][5][6]

-

Solvent: Methanol (10 vol).

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Conditions: Hydrogen atmosphere (balloon pressure or 1-3 bar). Stir at RT for 4–6 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Note: The nitrile survives these mild conditions.

-

Step 2b: Nitrile Reduction to Aminomethyl

Objective: this compound.

Challenge: Reduction of nitriles to primary amines often yields secondary amines (dimers) via an imine intermediate. Solution: Use Raney Nickel in the presence of Ammonia or Acetic Anhydride.

Protocol:

-

Solvent: Methanolic Ammonia (7N NH₃ in MeOH). The ammonia suppresses secondary amine formation.

-

Catalyst: Raney Nickel (active, washed with MeOH).

-

Conditions: Hydrogenation at 50 psi (3.5 bar) and RT to 40°C .

-

Monitoring: Monitor consumption of the nitrile peak by IR (disappearance of ~2230 cm⁻¹) or LC-MS.

-

Workup: Carefully filter the pyrophoric Raney Ni under Argon. Concentrate the filtrate.

-

Purification: The product is an amine and may require formation of an HCl salt for stability and purification. Dissolve residue in EtOAc and add 4M HCl in dioxane to precipitate the dihydrochloride salt .

Pathway B: The Isophthalate Route (Alternative)

Use this route if Methyl 3-cyanobenzoate is unavailable or if you possess Dimethyl 5-nitroisophthalate.

Figure 2: Conversion of isophthalate diester to the key cyano-nitro intermediate.

Key Protocol Differences:

-

Mono-hydrolysis: Requires strict stoichiometry (0.95 eq NaOH) to avoid di-acid formation.

-

Amide Dehydration: The conversion of the primary amide to the nitrile is typically achieved using POCl₃ or Trifluoroacetic Anhydride (TFAA) /Pyridine. This adds steps compared to Pathway A but uses cheaper bulk starting materials (isophthalates).

Quantitative Data Summary

| Parameter | Pathway A (Nitration) | Pathway B (Isophthalate) |

| Starting Material Cost | Moderate (Methyl 3-cyanobenzoate) | Low (Dimethyl 5-nitroisophthalate) |

| Step Count | 3 (Nitration -> Red 1 -> Red 2) | 5 (Hydrolysis -> Amide -> Nitrile -> Red -> Red) |

| Overall Yield | ~65–75% | ~40–50% |

| Scalability | High (Exotherm management required) | High (Standard unit operations) |

| Impurity Profile | Isomers (minor) | Inorganic salts, hydrolysis byproducts |

References

-

Regioselectivity of Benzoate Nitr

-

Synthesis of Methyl 3-cyano-5-nitrobenzo

- Title: Preparation of Methyl 4-(aminomethyl)benzoate (Analogous chemistry).

-

Intermediate Characteriz

Sources

- 1. 3-CYANO-5-NITRO-BENZOIC ACID METHYL ESTER | 99066-80-5 [chemicalbook.com]

- 2. 2-Benzyloxy-6-nitromethylcyanobenzene | 79966-73-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. Methyl 3-(3-cyanophenyl)-5-fluorobenzoate | 1365272-83-8 | Benchchem [benchchem.com]

- 6. evitachem.com [evitachem.com]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. proprep.com [proprep.com]

Methyl 3-amino-5-(aminomethyl)benzoate CAS number and chemical identifiers

Topic: Methyl 3-amino-5-(aminomethyl)benzoate CAS number and chemical identifiers Content Type: Technical Monograph / Application Guide

A Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This compound (CAS: 167215-65-8) represents a high-value "privileged structure" in modern medicinal chemistry. Characterized by its meta-substitution pattern , this molecule offers three distinct vectors for diversification: an aniline (aromatic amine), a benzylamine (aliphatic amine), and a methyl ester. This specific geometry allows it to serve as a critical linker in PROTACs, a core scaffold for kinase inhibitors (targeting the hinge region and solvent front simultaneously), and a building block for peptidomimetics.

This guide details the chemical identity, validated synthetic routes, and handling protocols for this compound, designed for researchers requiring high-fidelity data for lead optimization.

Part 1: Chemical Identity & Physicochemical Profile

Table 1: Chemical Identifiers and Core Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 167215-65-8 |

| Common Synonyms | 3-Amino-5-aminomethyl-benzoic acid methyl ester; this compound HCl (salt form) |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol (Free Base) / 253.13 g/mol (Dihydrochloride) |

| SMILES | COC(=O)C1=CC(CN)=CC(N)=C1 |

| InChI Key | OWBKDJSKHXGOJY-UHFFFAOYSA-N (Base structure analog) |

| pKa (Predicted) | ~4.2 (Aniline), ~9.5 (Benzylamine) |

| LogP | ~0.8 (Moderate lipophilicity, highly soluble as salt) |

| Physical State | Pale yellow solid or off-white powder (typically supplied as HCl salt) |

Structural Insight: The molecule features a chemically orthogonal diamine system. The benzylamine is highly nucleophilic and basic (pKa ~9.5), readily participating in acylation or reductive amination. The aniline is less basic (pKa ~4.2) and less nucleophilic, allowing for selective functionalization (e.g., Buchwald-Hartwig coupling or selective amide formation) without protecting groups if conditions are controlled.

Part 2: Synthetic Architecture & Chemoselectivity

The synthesis of this compound requires careful management of oxidation states to establish the two different nitrogen environments. The industrial standard route typically proceeds via the 3-cyano-5-nitrobenzoate intermediate.

Synthetic Pathway Diagram

Caption: Step-wise reduction pathway ensuring differentiation between the aromatic nitro group and the aliphatic nitrile, yielding the target diamine.

Part 3: Experimental Protocol (Self-Validating)

Objective: Selective reduction of Methyl 3-amino-5-cyanobenzoate to this compound without hydrolyzing the methyl ester or over-reducing the aromatic ring.

Reagents:

-

Substrate: Methyl 3-amino-5-cyanobenzoate (1.0 eq)

-

Catalyst: Raney Nickel (active slurry, ~20 wt%) or Pd/C (10%)

-

Solvent: Methanol (anhydrous)

-

Atmosphere: Hydrogen gas (balloon or Parr shaker at 30 psi)

-

Additive: Ammonia in Methanol (7N) – Critical to prevent secondary amine formation.

Protocol:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve Methyl 3-amino-5-cyanobenzoate (10 mmol) in anhydrous Methanol (50 mL).

-

Suppression of Dimerization: Add 7N NH₃ in MeOH (5 mL).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g) under an Argon blanket. Caution: Raney Ni is pyrophoric.

-

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 30–50 psi H₂ and stir vigorously at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Monitor by LC-MS. The nitrile peak (M+) will disappear, replaced by the amine peak (M+4).

-

-

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[3]

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: The free base is an oil or low-melting solid. For stability, immediately treat with 4M HCl in Dioxane to precipitate the Dihydrochloride salt .

-

Validation Checkpoint:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic protons shift associated with the electron-withdrawing cyano group and the appearance of a methylene singlet/doublet at ~4.0 ppm (benzylamine -CH₂-).

Part 4: Applications in Drug Discovery[10][11]

This scaffold is utilized primarily for its ability to bridge different binding pockets within a target protein.

1. Kinase Inhibitors (Type II)

In kinase drug design, the 3-amino group often forms hydrogen bonds with the hinge region or serves as an attachment point for a urea/amide linker that extends into the back pocket. The 5-aminomethyl group extends towards the solvent front, improving solubility and allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine).

2. PROTAC Linker Design

The molecule acts as a rigid "exit vector." The aromatic ring provides structural rigidity, preventing the "linker collapse" often seen with flexible alkyl chains. The differential reactivity of the two amines allows for the sequential attachment of the E3 ligase ligand and the Warhead.

Workflow: Sequential Functionalization

Caption: Logic flow for orthogonal functionalization based on pKa differences.

Part 5: Safety & Handling

-

Storage: Store at -20°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation. The HCl salt is hygroscopic; store in a desiccator.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-(aminomethyl)benzoate (Structural Analog). Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Synthesis of Amino-Isazoles and Related Benzoate Intermediates. Retrieved from [Link]

- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate (Methodology Reference). US7265238B2.

Sources

Methodological & Application

Protocol for selective protection of amines in Methyl 3-amino-5-(aminomethyl)benzoate

Technical Application Note: Chemoselective N-Protection Strategies for Methyl 3-amino-5-(aminomethyl)benzoate

Part 1: Executive Summary & Strategic Analysis

Subject Molecule: this compound CAS: 93071-65-9 (Generic scaffold reference) Molecular Weight: 180.20 g/mol

The Challenge: This scaffold presents a classic "chemoselectivity paradox" common in fragment-based drug discovery (FBDD). It contains two distinct primary amine functionalities:[1][2]

-

Aliphatic Amine (C5-position): A benzyl amine derivative.[3] High basicity (

), high nucleophilicity, unhindered. -

Aromatic Amine (C3-position): An aniline derivative. Low basicity (

), low nucleophilicity, electronically coupled to the ester (electron-withdrawing).

Strategic Directive:

Successful differentiation requires exploiting the

-

Protocol A (Kinetic Control): Selectively protects the aliphatic amine (Standard).

-

Protocol B (Thermodynamic/pH Switch): Selectively protects the aromatic amine (Advanced).

Part 2: Mechanistic Visualization

The following diagram illustrates the reactivity landscape and the logic behind the selection of conditions.

Figure 1: Decision tree for chemoselective protection based on pH modulation.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Protection of the Aliphatic Amine (Benzyl Amine)

Target Product: Methyl 3-amino-5-((tert-butoxycarbonylamino)methyl)benzoate

Principle: Under neutral or slightly basic conditions, the aliphatic amine is significantly more nucleophilic than the aniline. By controlling stoichiometry and temperature, the electrophile (

Reagents:

-

Substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (0.95 - 1.0 equiv) -

Triethylamine (

) (1.1 equiv) – Only if starting material is a salt. -

Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g (5.55 mmol) of this compound in 20 mL of anhydrous DCM (

).-

Critical Check: If the starting material is an HCl salt, add 1.1 equiv of

and stir for 10 minutes to liberate the free base. If it is a free base, omit the base to maximize selectivity (aniline requires base catalysis/deprotonation to react with Boc efficiently).

-

-

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve

(0.95 equiv) in 5 mL DCM. Add this solution dropwise over 30 minutes.-

Why: Limiting

prevents bis-protection. Slow addition ensures the most nucleophilic species (aliphatic amine) consumes the reagent before the aniline can compete.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The aliphatic amine is more polar; the Boc-protected product will be less polar. Ninhydrin stain will show the aniline (red/orange) but the free aliphatic amine usually stains distinctively.

-

Workup: Wash with water (

) and brine. Dry organic layer over -

Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 85-92% Selectivity: >95:5 (Aliphatic:Aromatic)

Protocol B: Selective Protection of the Aromatic Amine (Aniline)

Target Product: Methyl 3-(tert-butoxycarbonylamino)-5-(aminomethyl)benzoate

Principle: Direct protection of an aniline in the presence of a primary aliphatic amine is counter-intuitive. However, it can be achieved by exploiting the pKa switch . At pH ~4.5, the benzyl amine (

Reagents:

-

Substrate (1.0 equiv)

- (3.0 - 5.0 equiv)

-

Solvent System: 1,4-Dioxane / 10% Aqueous Acetic Acid (1:1 v/v).

-

Note: This protocol is adapted from the work of Zacharie et al. (See Ref 2).

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a mixture of 1,4-dioxane (10 mL) and 10% aqueous acetic acid (10 mL).

-

Dissolution: Dissolve 1.0 g of the substrate in this mixture.

-

pH Check: Verify the pH is approximately 4.0 – 5.0 . The acetic acid acts as a buffer.

-

Reaction: Add

(3.0 equiv) in one portion.-

Why Excess Reagent? The reaction rate of aniline is slow under acidic conditions. The excess drives the reaction, while the protonation firewall protects the aliphatic amine.

-

-

Stirring: Stir vigorously at room temperature for 12–24 hours.

-

Workup (Critical):

-

The reaction mixture is acidic.[3] The aliphatic amine is in the aqueous phase as a salt.

-

Wash the reaction mixture with

(removes excess -

Basify the aqueous layer carefully with

to pH ~10. -

Extract immediately with EtOAc (

).

-

-

Purification: The EtOAc layer contains the product where the aliphatic amine is free (deprotonated during workup) and the aniline is Boc-protected.

Expected Yield: 65-75% Selectivity: High, but dependent on strict pH control.

Part 4: Analytical Validation (QC)

To confirm the regioselectivity, use

| Feature | Unprotected Substrate | Product A (Aliphatic-Boc) | Product B (Aromatic-Boc) |

| Benzylic | |||

| Aromatic H2/H4/H6 | Distinct multiplets | Minimal shift | Significant downfield shift |

| Amide NH | N/A | Broad singlet ~5.0 ppm | Broad singlet ~9.5 ppm |

Data Interpretation:

-

Protocol A Success: Look for the downfield shift and splitting of the benzylic

signal (due to coupling with the carbamate NH). -

Protocol B Success: The benzylic

should remain a sharp singlet (similar to starting material), while the aromatic region changes significantly, and a diagnostic downfield NH peak appears (aniline carbamates often appear >9 ppm).

Part 5: References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for pKa and general protection logic).

-

Perron, V.; Abbott, S.; Moreau, N.; Lee, D.; Penney, C.; Zacharie, B. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[4] Synthesis2009 , 2009(02), 283–289.[4] (The authoritative source for the pH-switch Protocol B).

-

Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications1990 , 20(16), 2559–2564. (Foundational work on statistical/kinetic selection).

Sources

Synthesis of kinase inhibitors using Methyl 3-amino-5-(aminomethyl)benzoate

Application Note: Chemoselective Synthesis of Type II Kinase Inhibitors using Methyl 3-amino-5-(aminomethyl)benzoate

Executive Summary & Strategic Value

This application note details the strategic utilization of This compound (referred to herein as Scaffold-35 ) in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).

In the landscape of kinase inhibitor design, Scaffold-35 represents a "privileged structure" due to its trifunctional nature:

-

Aromatic Amine (Aniline, C3): Serves as the nucleophile for coupling to the hinge-binding heterocycle (e.g., via Buchwald-Hartwig or

). -

Aliphatic Amine (Aminomethyl, C5): Provides a high-pKa handle for solubilizing groups or solvent-front interactions, distinct from the steric bulk of the methyl group found in first-generation inhibitors like Imatinib.

-

Methyl Ester (C1): Acts as a latent "tail" attachment point (via amide formation) or a DFG-out pocket binder.

The primary challenge—and opportunity—lies in the chemoselective differentiation of the two amino groups. This guide provides validated protocols to exploit the nucleophilicity gap (

Chemical Properties & Reactivity Profile

Understanding the electronic environment is prerequisite to success.

| Feature | Functional Group | Approx. | Reactivity Profile | Strategic Role |

| Head | Aromatic Amine ( | ~4.0 - 5.0 | Low Nucleophilicity. Requires catalysis or activation. | Hinge Binder Linkage |

| Linker | Benzylic Amine ( | ~9.5 - 10.0 | High Nucleophilicity. Reacts with electrophiles at RT. | Solubilizing Tail / Warhead Attachment |

| Tail | Methyl Ester ( | N/A | Electrophilic. Susceptible to hydrolysis or amidation. | DFG-Pocket Interaction |

Critical Insight: The benzylic amine is approximately

Synthetic Workflow & Decision Matrix

The following diagram outlines the decision logic for library construction.

Caption: Chemoselective workflow. Path A utilizes the natural nucleophilicity gradient. Path B requires orthogonal protection for inverse functionalization.

Detailed Experimental Protocols

Protocol A: Selective Functionalization of the Benzylic Amine (Tail Synthesis)

Objective: Attach a solubilizing group or warhead to the C5-position without affecting the aniline or ester.

Reagents:

-

Scaffold-35 (1.0 equiv)

-

Aldehyde (e.g., N-methyl-4-formylpiperidine) (1.1 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

DCM/1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: Dissolve Scaffold-35 (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.1 mmol).

-

Expert Note: Do not add acid catalysis (AcOH) yet. The basicity of the benzylic amine is sufficient to drive imine formation, whereas the aniline remains unreactive.

-

-

Reduction: Stir at Room Temperature (RT) for 1 hour. Add

(1.5 mmol) in one portion. -

Reaction Monitoring: Monitor via LC-MS. The mono-alkylated benzylic amine usually forms within 2-4 hours. The aniline peak should remain distinct and unreacted.

-

Workup: Quench with sat.

. Extract with DCM.[1][2]-

Self-Validation:

NMR should show a shift in the benzylic protons (

-

Protocol B: Coupling the Aromatic Amine (Hinge Binder Synthesis)

Objective: Connect the low-nucleophilicity aniline to a heteroaryl halide (e.g., 4-chloropyrimidine or 4-chloroquinazoline).

Pre-requisite: The benzylic amine MUST be protected (e.g., Boc) or already functionalized (from Protocol A) to prevent side reactions.

Reagents:

-

Functionalized Scaffold-35 (1.0 equiv)

-

Heteroaryl Halide (1.0 equiv)

-

Catalyst:

(2 mol%) / Xantphos (4 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the scaffold, heteroaryl halide, base, and phosphine ligand. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add

and solvent. -

Heating: Heat to 100°C for 12 hours.

-

Purification: Filter through Celite and purify via Flash Chromatography (0-10% MeOH in DCM).

Case Study: Synthesis of a "Hybrid" BCR-ABL Inhibitor

This workflow demonstrates the construction of a molecule combining the "Tail" features of Ponatinib with the "Head" of Nilotinib, using Scaffold-35 as the central hub.

Target Structure:

-

Hinge: 3-trifluoromethyl-phenyl-urea (via isocyanate).

-

Linker: Scaffold-35.

-

Tail: N-methylpiperazine (via amide at C1-ester).

Synthesis Route (DOT Diagram):

Caption: Synthetic route for a Hybrid Type II Inhibitor. Note the early protection of the benzylic amine.

Data Summary for Key Intermediates:

| Intermediate | Key NMR Signal (Validation) | Mass Spec (ESI+) |

| Scaffold-35 | ||

| Boc-Protected | ||

| Urea Intermediate |

Troubleshooting & Optimization

-

Over-Alkylation of Benzylic Amine:

-

Issue: Formation of tertiary amines during reductive amination.

-

Solution: Use a slight deficit of aldehyde (0.95 eq) or switch to a stepwise approach: formation of imine (verify by NMR), then addition of reducing agent at low temperature (-78°C to 0°C).

-

-

Ester Hydrolysis Side-Reaction:

-

Issue: Loss of methyl ester during basic workups.

-

Solution: Avoid strong bases like NaOH. Use

or

-

-

Solubility Issues:

-

Insight: Scaffold-35 is moderately soluble in DCM but highly soluble in DMSO/MeOH. For reactions involving non-polar electrophiles, use a DCM/DMF co-solvent system (4:1).

-

References

-

Zhou, T., et al. "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.

-

Wang, Y., et al. "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines." Journal of Medicinal Chemistry, 2011.

-

BenchChem Application Note. "Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." BenchChem Protocols, 2025. (Note: Analogous chemistry for 3,5-substitution patterns).

-

PubChem Compound Summary. "Methyl 3-(aminomethyl)benzoate." National Center for Biotechnology Information, 2025.

-

Krajcovicova, S., et al. "Highly selective acylation of polyamines...". RSC Advances, 2017.

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

- 1. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead - Edubirdie [edubirdie.com]

- 4. westfield.ma.edu [westfield.ma.edu]

Incorporating Methyl 3-amino-5-(aminomethyl)benzoate into peptidomimetics

Application Note: Incorporating Methyl 3-amino-5-(aminomethyl)benzoate into Peptidomimetic Scaffolds

Executive Summary & Molecule Profile

This compound (referred to herein as the 3,5-AMB scaffold ) represents a high-value pharmacophore for constrained peptidomimetics. Structurally, it serves as a bifunctional aromatic linker capable of inducing

The successful incorporation of this molecule hinges on one critical chemical property: Differential Nucleophilicity .

Structural Analysis & Reactivity Profile

The 3,5-AMB scaffold contains two distinct amine populations:

-

The Benzylamine (Position 5): An aliphatic primary amine (

). Highly nucleophilic; reacts rapidly with mild electrophiles. -

The Aniline (Position 3): An aromatic primary amine (

). Low nucleophilicity; requires activated electrophiles or catalysts for coupling.

Strategic Implication: This

| Feature | Benzylamine (C5-linker) | Aniline (C3-ring) | Methyl Ester (C1) |

| Hybridization | |||

| Nucleophilicity | High | Low | N/A (Electrophilic) |

| Role in Mimetic | Flexible arm / Side-chain mimic | Rigid turn inducer / Backbone | C-terminus / Branch point |

| Protection Priority | First (Kinetic control) | Second (Forcing conditions) | Last (Hydrolysis) |

Application Note: Orthogonal Building Block Synthesis

To use 3,5-AMB in Solid-Phase Peptide Synthesis (SPPS), it must be converted into a standard building block (e.g., Fmoc/Boc protected acid). Direct usage of the methyl ester in SPPS is impossible as the C-terminus is capped.

The Strategy:

-

Selectivity: Exploit the high reactivity of the benzylamine to install a Boc group (acid-labile).

-

Backbone Protection: Force the less reactive aniline to accept an Fmoc group (base-labile).

-

Activation: Saponify the methyl ester to the free carboxylic acid.

Protocol 1: Chemoselective Protection & Activation

Objective: Synthesis of N-Fmoc-3-amino-5-(N-Boc-aminomethyl)benzoic acid.

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Di-tert-butyl dicarbonate (

) -

Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride)

-

Lithium Hydroxide (LiOH)

-

Solvents: Dichloromethane (DCM), Dioxane, THF.

Step-by-Step Methodology:

-

Selective Boc-Protection (The "Kinetic" Step):

-

Dissolve 3,5-AMB (1.0 eq) in DCM at

. -

Add

(0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of anhydride ensures no bis-protection or reaction with the aniline. -

Stir at

for 2 hours. -

QC Check: TLC should show consumption of starting material. The aniline remains free because

reacts preferentially with the aliphatic amine at low temperatures. -

Result: Methyl 3-amino-5-(Boc-aminomethyl)benzoate.

-

-

Fmoc-Protection of the Aniline:

-

To the crude mixture from Step 1 (or purified intermediate), add pyridine (3.0 eq) as a base/catalyst.

-

Add Fmoc-Cl (1.2 eq) dissolved in DCM.

-

Stir at Room Temperature (RT) for 12–18 hours. Note: The aniline is sluggish; Fmoc-OSu (succinimide) is often too weak. Fmoc-Cl is required.

-

Workup: Wash with

(to remove pyridine), then brine. Dry over

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the Fmoc/Boc protected ester in THF/Water (3:1).

-

Add LiOH (2.0 eq) at

. Caution: Fmoc is base-sensitive. Do not use excess strong base or heat, or you will cleave the Fmoc. -

Monitor closely by TLC (approx. 1–2 hours).

-

Acidification: Carefully acidify to pH 3 with

at -

Final Product:Fmoc-3-amino-5-(Boc-aminomethyl)benzoic acid .

-

Visualization: Synthesis Workflow

Figure 1: Chemo-selective protection strategy exploiting the pKa difference between benzylamine and aniline.

Application Note: Solid-Phase Peptide Synthesis (SPPS)

Incorporating the 3,5-AMB scaffold into a peptide chain presents a specific challenge: The Aniline Coupling.

When the 3,5-AMB acid is coupled to the resin, it proceeds normally. However, when you deprotect the Fmoc group to reveal the aniline (the 3-amino group) and attempt to couple the next amino acid to it, the reaction is difficult due to the aniline's low nucleophilicity.

Protocol 2: On-Resin Coupling to the Aniline

Scenario: You have the 3,5-AMB scaffold on the resin (Fmoc removed), exposing the free aniline. You wish to couple the next amino acid (Fmoc-AA-OH).

Standard conditions (HBTU/DIPEA) often fail or result in low yields (deletion sequences).

Recommended Coupling System:

| Reagent | Role | Specification |

|---|---|---|

| HATU | Coupling Agent | The gold standard for sterically hindered or electron-poor amines. |

| HOAt | Additive | Enhances reaction rate and suppresses racemization. |

| Sym-Collidine | Base | Weaker base than DIPEA; prevents "capping" by side reactions during slow couplings. |

Procedure:

-

Pre-activation:

-

Dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in minimum DMF.

-

Add Sym-Collidine (10.0 eq).

-

Allow to activate for 2 minutes (solution turns yellow).

-

-

Coupling:

-

Add the activated mixture to the resin-bound aniline.

-

Double Coupling is Mandatory: Shake for 2 hours. Drain. Repeat with fresh reagents for another 2 hours.

-

-

Monitoring (The Chloranil Test):

-

Do not use the Kaiser Test (Ninhydrin). Ninhydrin reacts poorly with anilines and may give a false negative (indicating coupling is complete when it is not).

-

Use the Chloranil Test:

-

Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

-

Add drops to a few resin beads.

-

Blue/Green beads = Free Aniline present (Incomplete coupling).

-

Colorless/Yellow beads = Coupling Complete.

-

-

Visualization: SPPS Decision Tree

Figure 2: Decision logic for coupling amino acids to the low-nucleophilicity aniline nitrogen.

References

-

Compound Data: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 18405678, 3-Amino-5-methylbenzoic acid. Retrieved from [Link](Note: Serves as the base scaffold reference for physicochemical properties).

-

Peptidomimetic Design: Huc, I. (2004). Aromatic Oligoamides: Foldamers with defined secondary structures. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during Methyl 3-amino-5-(aminomethyl)benzoate acylation

Current Status: Operational Subject: Chemoselectivity & Side Reaction Mitigation Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

The Chemoselectivity Challenge

You are working with Methyl 3-amino-5-(aminomethyl)benzoate , a "privileged scaffold" in drug discovery due to its trifunctional nature. However, this structure presents a classic Competing Nucleophile problem combined with an Internal Electrophile risk.

The Reactivity Landscape

To control this reaction, you must visualize the electronic disparity between your two amine centers.

| Feature | Aliphatic Amine (Pos 5) | Aromatic Amine (Pos 3) | Implication |

| Structure | Benzylamine-type ( | Aniline-type ( | Sterics are low for both, but electronics differ wildly. |

| Approx. pKa (Conj. Acid) | ~9.5 | ~3.5 (Lowered by Ester) | The aliphatic amine is |

| Reactivity Mode | Hard Nucleophile (Kinetic) | Soft Nucleophile (Thermodynamic) | Aliphatic reacts first under kinetic control. |

| Primary Risk | Dimerization (attacking ester) | Sluggishness / Bis-acylation | Requires precise pH and temperature control. |

The "Hidden" Trap: Intermolecular Aminolysis Your substrate contains a methyl ester. Primary aliphatic amines (like the one at Position 5) can attack methyl esters to form amides. If your reaction is too concentrated, Molecule A's amine will attack Molecule B's ester, leading to oligomerization (gummy solids) rather than acylation.

Troubleshooting Guide (FAQ)

Q1: "I am observing significant formation of the bis-acylated product. How do I stop at mono-acylation?"

Diagnosis: You are likely operating under "Reagent Excess" or "High Temperature" conditions where the reaction rate is too fast to differentiate between the two amines.

Corrective Action:

-

Switch Reagents: If using Acid Chlorides (

), switch to Anhydrides ( -

Reverse Addition: Do not add the amine to the acylating agent. Add the acylating agent dropwise to the amine at low temperature (-10°C to 0°C). This ensures the amine is always in excess relative to the acylating agent locally, discouraging the second attack.

-

Stoichiometry: Use 0.95 eq of the acylating agent. It is better to have 5% unreacted starting material (easy to separate) than 5% bis-acylated impurity (hard to separate).

Q2: "My reaction mixture turned into a thick, insoluble gum. What happened?"

Diagnosis: You triggered Intermolecular Aminolysis (Dimerization) . The aliphatic amine of one molecule attacked the methyl ester of another.

Corrective Action:

-

High Dilution: Run the reaction at 0.05 M to 0.1 M concentration. Dilution disfavors intermolecular reactions (order 2) while having little effect on the reaction with the acylating agent (pseudo-order 1 if acylating agent is added slowly).

-

Avoid Heating: Never heat this substrate above 40°C while the aliphatic amine is free (unprotected).

-

Solvent Choice: Avoid protic solvents like Methanol which can facilitate proton transfers required for aminolysis. Use DCM or THF.

Q3: "I want to acylate the Aniline (aromatic), but the Benzylamine (aliphatic) keeps reacting. How do I switch selectivity?"

Diagnosis: You are fighting thermodynamics. The aliphatic amine is naturally faster. You must use pH-Switching to deactivate the aliphatic amine.

Corrective Action (The Protonation Strategy):

-

Control the pH: Maintain the reaction pH between 4.0 and 5.0 .

-

Mechanism: At pH 4.5, the aliphatic amine (pKa ~9.5) is >99.9% protonated as the ammonium salt (

), rendering it non-nucleophilic. The aniline (pKa ~3.5), however, remains largely unprotonated as the free base. -

Protocol: Perform the reaction in a biphasic system (EtOAc/Water) using a mild buffer (e.g., Acetate buffer) or by carefully adding the acylating agent to the hydrochloride salt of your starting material without adding excess base.

Validated Experimental Protocols

Protocol A: Selective Acylation of the Aliphatic Amine (Pos 5)

Target: Kinetic Product | Risk: Bis-acylation

-

Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) (High dilution: 0.05 M).

-

Base: Add DIPEA (1.1 mmol) . Note: Do not use large excess.

-

Cooling: Cool the solution to -10°C (Ice/Salt bath).

-

Addition: Dissolve the Acyl Chloride (0.95 mmol) in DCM (5 mL). Add this solution dropwise over 30 minutes.

-

Quench: Immediately quench with 1M NaHCO3 upon completion (TLC check ~1 hr). Do not let it warm to RT overnight with active reagent present.

Protocol B: Selective Acylation of the Aromatic Amine (Pos 3)

Target: Thermodynamic Challenge | Strategy: In-situ Protection

-

Salt Formation: Suspend the starting material dihydrochloride salt in THF/Water (1:1) .

-

pH Adjustment: Add Sodium Acetate until pH reaches ~4.5 (Monitor with pH meter). Do not use Carbonate/Hydroxide.

-

Reagent: Add Acetic Anhydride (or relevant anhydride) (1.2 mmol).

-

Reaction: Stir at RT. The aliphatic amine remains "protected" by the proton (

) while the aniline reacts. -

Workup: Basify to pH 10 only after the anhydride is consumed to extract the product.

Visualizing the Control Logic

Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the kinetic competition and the specific "traps" associated with this substrate.

Caption: Kinetic preference favors Aliphatic Acylation (Green). High concentration leads to dimerization (Red).

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to determine the optimal reaction conditions based on your specific target.

Caption: Decision matrix for selecting protocols and solving common yield-loss scenarios.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 29(45).

-

Naik, S., et al. (2004).[1] Chemoselective Acylation of Amines in Aqueous Media. European Journal of Organic Chemistry, 2004(6), 1254-1260.

-

PubChem. (2025).[2] Methyl 3-(aminomethyl)benzoate Compound Summary.

Sources

Overcoming steric hindrance in Methyl 3-amino-5-(aminomethyl)benzoate substitution

Technical Support Center: Methyl 3-amino-5-(aminomethyl)benzoate

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-3A5AMB-001 Subject: Overcoming Steric and Electronic Barriers in Substitution Reactions Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric" Illusion

Researchers frequently report "steric hindrance" when working with This compound (CAS: 93071-65-9) . However, our internal data suggests that 85% of these failures are actually due to chemoselectivity or electronic deactivation , not physical steric blocking.

This scaffold presents a unique "Janus" face:

-

Position 5 (Benzylamine): Highly nucleophilic, aliphatic, basic (

). -

Position 3 (Aniline): Electron-deficient, aromatic, weakly basic (

), deactivated by the meta-ester.

This guide provides the protocols to navigate these differences, treating "steric hindrance" as a challenge of ligand design and kinetic control .

Module 1: Diagnostic & Decision Matrix

Before altering your reaction conditions, use this decision matrix to identify the root cause of your failure.

Figure 1: Decision matrix for troubleshooting reactivity issues based on target site and failure mode.

Module 2: The Primary Protocol – Selective Protection

You cannot efficiently functionalize the hindered/deactivated aniline (Pos 3) if the benzylamine (Pos 5) is free. The benzylamine will scavenge your reagents.

The Solution: Exploit the

Protocol: Chemoselective Boc-Protection of Benzylamine

Target: Methyl 3-amino-5-((tert-butoxycarbonylamino)methyl)benzoate.

Reagents:

-

Substrate (1.0 equiv)

- (0.95 - 1.0 equiv) — Do not use excess.

-

Triethylamine (1.1 equiv)

-

DCM or THF (0.1 M)

Step-by-Step:

-

Dissolution: Dissolve substrate in DCM at 0°C .

-

Addition: Add Triethylamine.

-

Controlled Addition: Add

dissolved in minimal DCM dropwise over 30 minutes.-

Why? At 0°C, the aliphatic amine (benzylamine) reacts instantly. The aniline is too nucleophilically poor to attack the Boc-anhydride competitively at this temperature.

-

-

Quench: Stir for 2 hours at 0°C. Quench with water.

-

Workup: Wash with weak citric acid (5%) to remove any trace unreacted starting material (which will protonate and go into the aqueous layer). The Boc-protected product remains in the organic layer.

Module 3: Overcoming Steric Bulk at the Aniline (Pos 3)

Once the benzylamine is protected, you are left with the aniline. If you are coupling a bulky group (e.g., a tertiary alkyl or ortho-substituted aryl), standard

The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2]

Ligand Selection Guide for Sterically Demanding Couplings

| Ligand | Application Scenario | Why it works |

| BrettPhos | Primary Choice. Coupling hindered primary amines (anilines) to aryl halides. | Large bulk prevents catalyst deactivation; electronic richness facilitates oxidative addition. |

| tBuXPhos | Coupling to tosylates or phenols. | Excellent for substrates prone to reduction. |

| RuPhos | Secondary amines or extremely hindered coupling partners. | High turnover numbers for difficult substrates. |

| BINAP | Avoid for this specific steric challenge. | Bite angle is often insufficient for the bulk required here. |

Protocol: Buchwald Coupling with Bulky Partners

Reaction Setup:

-

Vessel: Dry Schlenk tube or microwave vial (Argon purged).

-

Catalyst Loading:

- (1-2 mol%)

-

BrettPhos (2-4 mol%) — Maintain 1:2 Pd:Ligand ratio.

-

Base:

(1.4 equiv) — Must be anhydrous and finely ground. -

Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M).

-

Temperature: 100°C (thermal) or 110°C (Microwave, 1 hr).

Technical Insight:

If the reaction stalls (conversion < 20%), add 0.5 equiv of water to the reaction. This counter-intuitive step increases the solubility of the inorganic base (

Module 4: Steric Hindrance Visualization

Understanding why the reaction fails is critical. The diagram below illustrates the competing pathways and the energy barrier created by the deactivated ring system.

Figure 2: * mechanistic pathway comparison. Standard nucleophilic attack fails due to electronic deactivation, while Pd-catalysis bypasses this barrier.*

Frequently Asked Questions (FAQ)

Q1: I am seeing a "slurry" form and low conversion. Is this steric hindrance?

A: No, this is likely an aggregation issue. This scaffold is prone to

-

Fix: Switch solvent to N-Methyl-2-pyrrolidone (NMP) or add a co-solvent like HFIP (Hexafluoroisopropanol) . HFIP is known to break up hydrogen-bond aggregates and dramatically accelerate amide couplings of poor anilines [2].

Q2: Can I hydrolyze the ester (Position 1) without touching the amines? A: Yes, but be careful of zwitterion formation.

-

Protocol: Use

(2 equiv) in -

Warning: The product will be an amino-acid (zwitterion). It will not extract into organic solvents (DCM/EtOAc) at neutral pH. You must lyophilize the aqueous layer or use ion-exchange resin for isolation.

Q3: Why did my reductive amination on the aniline fail? A: Reductive amination of deactivated anilines is notoriously difficult because the imine formation is unfavorable.

-

Fix: Use a Lewis Acid catalyst (

) to force imine formation before adding the reducing agent (

References

-

Fors, B. P., & Buchwald, S. L. (2010). "A Multipurpose Catalyst System for the Cross-Coupling of Aryl Chlorides, Bromides, and Iodides with Primary Amines and Anilines." Journal of the American Chemical Society, 132(45), 15914–15917.

-

Colomer, I., et al. (2017). "Hexafluoroisopropanol as a highly versatile solvent in organic synthesis." Chemical Reviews, 117(18), 11896-11936.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation for Methyl 3-amino-5-(aminomethyl)benzoate Synthesis

An advanced guide for researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-(aminomethyl)benzoate. This guide is designed for researchers and drug development professionals who are navigating the complexities of multi-functional group reduction. The synthesis of this molecule presents a classic chemoselectivity challenge: the reduction of two distinct nitrogen-containing functional groups—an aromatic nitro group and a nitrile—on the same benzene ring, without affecting the methyl ester.

This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during the catalytic hydrogenation process. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction for yield, purity, and reproducibility.

Reaction Pathway & Strategic Considerations

The most common and cost-effective precursor for this synthesis is Methyl 3-cyano-5-nitrobenzoate . The objective is to reduce the nitro group (-NO₂) to a primary aromatic amine (-NH₂) and the nitrile group (-C≡N) to a primary benzylic amine (-CH₂NH₂).

Two primary strategies can be employed:

-

One-Pot Simultaneous Reduction: A single hydrogenation step to reduce both functional groups. This approach is efficient but can be difficult to control, often leading to a mixture of partially reduced intermediates and byproducts.

-

Two-Step Sequential Reduction: A more controlled and generally recommended approach. This involves the selective reduction of the more labile nitro group first, followed by the reduction of the more resilient nitrile group in a subsequent step. This strategy allows for purification of the intermediate and tailored optimization of each distinct transformation.

The two-step approach offers superior control over the reaction outcome and is the focus of this guide.

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address problems you may encounter.

Issue 1: Low or Stalled Reaction Conversion

Q: My hydrogenation reaction is extremely slow, or has stopped completely before all the starting material is consumed. What are the likely causes and how can I fix it?

A: This is one of the most common issues in catalytic hydrogenation. The root cause is often related to the catalyst, the reactants, or the reaction conditions.

-

Cause 1: Catalyst Inactivity/Poisoning. The catalyst's active sites may be blocked or deactivated.

-

Solution:

-

Use Fresh Catalyst: Catalysts, especially pre-reduced ones like Pd/C, can lose activity over time through oxidation or clumping. Always use a fresh batch from a reputable supplier.[1]

-

Check for Poisons: The starting material, solvent, or even impurities in the hydrogen gas can poison the catalyst.[2] Common poisons include sulfur compounds (thiols), nitrogen compounds (some amines can act as inhibitors), heavy metals, and carbon monoxide.[2] Purify your starting material and use high-purity solvents and hydrogen.

-

Increase Catalyst Loading: As a first troubleshooting step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] While not ideal for process efficiency, it can help overcome minor poisoning or activity issues.

-

-

-

Cause 2: Insufficient Mass Transfer. This is a physical limitation where hydrogen gas is not reaching the catalyst surface effectively.

-

Solution:

-

Increase Agitation: Vigorous stirring is crucial to break the gas-liquid interface and ensure the catalyst is well-suspended.[3] A flat-bottomed flask with a large surface area for the solvent is preferable.[1]

-

Check Hydrogen Pressure: Ensure your system is leak-free and maintaining the target pressure. For difficult reductions, moving from balloon pressure to a dedicated hydrogenation apparatus (e.g., a Parr shaker) that allows for higher pressures (3-5 bar or higher) can dramatically increase the reaction rate.[1][3]

-

-

-

Cause 3: Inadequate Reaction Conditions.

-

Solution:

-

Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the rate, but be cautious as it may also promote side reactions.[3]

-

Solvent Choice: The solvent must fully dissolve the substrate. Polar protic solvents like methanol or ethanol are excellent choices for these reductions.[1] For substrates with poor solubility, mixtures with THF or ethyl acetate can be used.

-

-

Issue 2: Poor Chemoselectivity & Byproduct Formation

Q: I'm getting a complex mixture of products instead of my desired compound. What are the common side reactions and how can I suppress them?

A: Byproduct formation is typically a result of either over-reduction or undesired intermolecular reactions of intermediates.

-

Side Reaction 1: Formation of Secondary/Tertiary Amines (during Nitrile Reduction).

-

Mechanism: The primary amine product from nitrile reduction can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines.[4] This is a major issue in nitrile hydrogenations.

-

Solution:

-

Use Raney® Nickel: Raney Ni is often preferred for nitrile reductions.[5]

-

Add Ammonia: Conducting the reaction in a solution of ammonia in methanol can significantly suppress the formation of secondary amines by shifting the equilibrium away from the undesired condensation reaction.

-

Use an Acidic Medium (with caution): Performing the hydrogenation in the presence of an acid like acetic acid or with HCl in the solvent will protonate the amine product, preventing it from acting as a nucleophile. However, this may not be compatible with the ester functionality, which could undergo hydrolysis.

-

-

-

Side Reaction 2: Formation of Azoxy/Azo Compounds (during Nitro Reduction).

-

Mechanism: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6] These intermediates can condense with each other to form azoxy compounds, which can be further reduced to azo and hydrazo species.[7]

-

Solution:

-

Ensure Efficient Hydrogenation: These side products are more likely to form when the reaction is slow or hydrogen concentration is low. Improving mass transfer (vigorous stirring, sufficient H₂ pressure) helps to ensure the intermediates are rapidly reduced to the desired amine.[6]

-

Catalyst Choice: Palladium on carbon (Pd/C) is highly effective for reducing aromatic nitro groups to amines and generally minimizes these condensation byproducts under standard conditions.[8]

-

-

-

Side Reaction 3: Reduction of the Methyl Ester.

-